Perchlorate de fer(II) et 1,10-phénanthroline

Vue d'ensemble

Description

Applications De Recherche Scientifique

1,10-PHENANTHROLINE IRON(II) PERCHLORATE has a wide range of applications in scientific research:

Analytical Chemistry: Used as a redox indicator in titrations and other analytical methods.

Biology: Employed in studies of electron transfer processes in biological systems.

Medicine: Investigated for its potential use in diagnostic assays and therapeutic applications.

Industry: Utilized in the development of sensors and other analytical devices.

Mécanisme D'action

Target of Action

1,10-Phenanthroline ferrous perchlorate primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial metabolism and chemotaxis, respectively .

Mode of Action

1,10-Phenanthroline, a component of the compound, is known to inhibit metallopeptidases . The inhibition occurs by removal and chelation of the metal ion required for catalytic activity, leaving an inactive apoenzyme . This compound primarily targets zinc metallopeptidases .

Biochemical Pathways

It’s known that the compound can interfere with the normal functioning of dna by inserting itself between the successive bases, causing kinking, uncoiling, or other deformations .

Pharmacokinetics

It’s known that 1,10-phenanthroline is slightly soluble in water , which may impact its bioavailability.

Result of Action

The compound’s action results in the inhibition of certain enzymes, leading to the disruption of normal bacterial functions . This can potentially be used to control bacterial populations.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound has been shown to effectively inhibit carbon steel corrosion in an acidic environment . Additionally, the compound’s ability to form stable complexes with most metal ions suggests that its action could be influenced by the presence of different ions in the environment.

Analyse Biochimique

Biochemical Properties

1,10-Phenanthroline ferrous perchlorate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit zinc metalloenzymes via chelation of an active site Zn2+ . The nature of these interactions often involves the chelating capability of 1,10-Phenanthroline ferrous perchlorate .

Cellular Effects

The effects of 1,10-Phenanthroline ferrous perchlorate on cells and cellular processes are diverse. It influences cell function by interacting with DNA in an intercalative fashion, which can induce DNA cleavage in some cases . This can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 1,10-Phenanthroline ferrous perchlorate exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it is known to inhibit JAMM-type isopeptidases (DUBs) via chelation of an active site Zn2+ .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1,10-Phenanthroline ferrous perchlorate can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

1,10-Phenanthroline ferrous perchlorate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

1,10-Phenanthroline ferrous perchlorate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

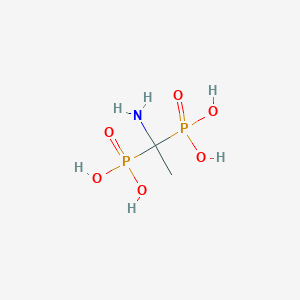

The synthesis of 1,10-PHENANTHROLINE IRON(II) PERCHLORATE typically involves the reaction of iron(II) sulfate with 1,10-phenanthroline in the presence of perchloric acid. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction conditions, such as temperature, concentration, and pH, are carefully controlled to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

1,10-PHENANTHROLINE IRON(II) PERCHLORATE undergoes several types of chemical reactions, including:

Oxidation: The compound is oxidized to its ferric form, resulting in a color change from red to pale blue.

Reduction: The ferric form can be reduced back to the ferrous form, restoring the red color.

Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligands are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like cerium(IV) sulfate and reducing agents like ascorbic acid. The reactions are typically carried out in aqueous solutions under controlled pH conditions .

Major Products Formed

The major products formed from these reactions include the oxidized ferric complex and various substituted complexes depending on the ligands used in the substitution reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

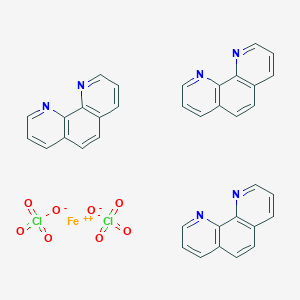

Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, sulfate: Similar in structure but with sulfate as the counterion.

Iron(2+), tris(2,2’-bipyridine-kappaN1,kappaN10)-, diperchlorate: Uses 2,2’-bipyridine instead of 1,10-phenanthroline as the ligand.

Uniqueness

1,10-PHENANTHROLINE IRON(II) PERCHLORATE is unique due to its distinct color change properties and its high stability in aqueous solutions. These characteristics make it particularly useful as a redox indicator in various analytical applications .

Propriétés

IUPAC Name |

iron(2+);1,10-phenanthroline;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C12H8N2.2ClHO4.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*2-1(3,4)5;/h3*1-8H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIZDTKUCQUZJHS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H24Cl2FeN6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14708-99-7 (Parent) | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8065793 | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystalline solid; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14586-54-0 | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014586540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline ferrous perchlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(1,10-phenanthroline-N1,N10)iron diperchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Research indicates that the solubility of ₂ in water is influenced by the nature of the added salts. The presence of "water-structure breaking" anions, like halides and acetate, increases its solubility. Conversely, "water-structure making" anions, such as sulfate, tend to decrease its solubility. This behavior is attributed to the hydrophobic nature of the complex cation and its interaction with the surrounding water molecules. [, ]

A: Studies have shown that adding hydrophobic ions to aqueous solutions significantly increases the solubility of ₂. This phenomenon is explained by the hydrophobic interaction between the complex cation and the added hydrophobic ions. []

A: The rate of acid hydrolysis of [Fe(phen)₃]²⁺ is influenced by the presence of various ions. Adding electrolytes like LiCl, NaCl, KCl, MgCl₂, CaCl₂, etc., generally decreases the rate of hydrolysis. This retardation is related to the ions' ability to influence the "structure of liquid water," affecting the reaction kinetics. [, ]

A: Research using dodecylpyrazinium chloride (DPC) demonstrated that micellar systems can accelerate the aquation of ₂. This catalytic effect arises from the hydrophobic interactions between the surfactant aggregates and the dissociated phenanthroline ligand, facilitating its removal from the complex. []

A: Conductance measurements of ₂ in nitrobenzene + carbon tetrachloride mixtures revealed that in solvents with low dielectric constants (< 21), the complex exhibits significant ionic association, even forming secondary associations. This behavior highlights the importance of solvent polarity on the electrolytic properties of the complex. []

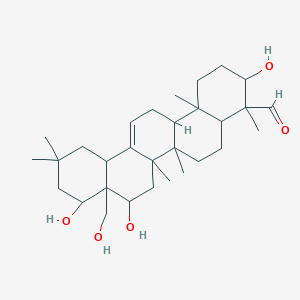

A: Crystallographic studies have revealed several key features of the [Fe(phen)₃]²⁺ cation. The iron(II) center adopts a distorted octahedral geometry, coordinated to six nitrogen atoms from the three phenanthroline ligands. This distortion leads to characteristic spectroscopic properties, including large quadrupole splitting in Mössbauer spectra. [, ]

A: Yes, research has explored the use of titanium dioxide (TiO₂) as a photocatalyst in the presence of ₂. Upon UV irradiation, photoexcited TiO₂ facilitates the direct electron transfer oxidation of the iron complex. []

A: Numerous analytical techniques are employed to characterize and quantify ₂. These include UV-Vis spectrophotometry, which is particularly useful due to the complex's intense color, infrared (IR) spectroscopy for identifying functional groups, and nuclear magnetic resonance (NMR) for structural analysis. [, ]

A: Poly(N-isopropylacrylamide-co-4-vinylpyridine), or copoly(NIPAM/4VP), has been investigated as a solid adsorbent for concentrating ₂ from aqueous solutions. This method relies on the hydrophobic interaction between the complex and the copolymer, offering a potential alternative to traditional liquid-liquid extraction techniques. []

A: ₂ can be synthesized by reacting iron(II) salts with 1,10-phenanthroline in a suitable solvent. The choice of solvent, reaction conditions, and purification methods can influence the yield and purity of the final product. []

A: Modifications to the 1,10-phenanthroline ligand can affect the complex's solubility, redox potential, and stability. These changes can be correlated to the electronic and steric effects of the substituents, providing valuable insights into structure-activity relationships. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-9-methyl-12H-benzo[c]phenarsazinine](/img/structure/B81444.png)